

MOPAC Transition State Search Technical Support Center

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Compound of Interest

Compound Name: Mopac

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining transition state searches using MOPAC.

Frequently Asked Questions (FAQs)

Q1: What is the first step in a transition state search?

A1: Before initiating a transition state (TS) search, you must first obtain optimized geometries for both the reactants and the products.^[1] It is crucial that the atom numbering and order are identical in both the reactant and product structures.^{[1][2]}

Q2: My initial transition state guess is very rough. Which MOPAC keyword should I use?

A2: For a rough initial guess of the transition state geometry, the SADDLE or LOCATE-TS techniques are recommended.^{[1][3]} The SADDLE method calculates the energy profile between the reactant and product geometries to locate the transition state.^[2] LOCATE-TS works by applying a bias to pull the reactant and product geometries towards each other to find an approximate transition state.^[3]

Q3: My SADDLE calculation terminated with the message "BOTH REACTANTS AND PRODUCTS ARE ON THE SAME SIDE OF THE TRANSITION STATE". What should I do?

A3: This is a common outcome in SADDLE calculations.[1][4] You should examine the output file for a geometry where the cosine value is high (ideally above 0.7) and the "DISTANCE A - B" is small (ideally below 0.2).[1] This geometry is a good starting point for a refined transition state search using the TS keyword.[1]

Q4: How can I refine my approximate transition state geometry?

A4: Once you have an approximate transition state geometry, you can refine it using keywords like TS, SIGMA, or NLLSQ.[3] The TS keyword with the Eigenvector Following (EF) optimization algorithm is a robust method for refining transition states.[5][6]

Q5: My transition state optimization fails with the error "HESSIAN DOES NOT HAVE THE REQUIRED STRUCTURE", indicating more than one negative eigenvalue. How can I resolve this?

A5: This error means your structure is likely a higher-order saddle point, not a true transition state.[5] You need to find a better starting structure.[5] One approach is to visualize the vibrational modes corresponding to the negative frequencies. The mode corresponding to the desired reaction coordinate should be followed, while movement along the other negative frequency modes should be minimized to locate the true transition state. It is possible to systematically progress from a multiple maximum to the desired transition state.[2]

Q6: How do I verify that I have found a true transition state?

A6: A true transition state must be verified by performing a force calculation using the FORCE keyword.[5] The output should show exactly one imaginary (negative) frequency, which corresponds to the motion along the reaction coordinate.[5][7]

Q7: After finding a transition state, how can I confirm it connects my desired reactants and products?

A7: To confirm the connection between the transition state and the reactants and products, you need to perform an Intrinsic Reaction Coordinate (IRC) calculation.[8] Use IRC=1 for the forward path and IRC=-1 for the reverse path from the transition state.[8] This will trace the reaction pathway down to the corresponding energy minima.[8]

Troubleshooting Guides

Problem 1: SADDLE Calculation Fails to Converge

This guide provides a systematic approach to troubleshoot failing SADDLE calculations.

Troubleshooting Workflow

Caption: Workflow for troubleshooting a failing SADDLE calculation.

Problem 2: Transition State Optimization Terminates with Multiple Imaginary Frequencies

This guide outlines the steps to take when a transition state refinement results in more than one imaginary frequency.

Troubleshooting Workflow

Caption: Workflow for resolving multiple imaginary frequencies in a TS search.

Key MOPAC Keywords for Transition State Searches

Keyword	Description	Recommended Usage
SADDLE	Locates a transition state given two geometries (reactant and product).[2][9]	Use for an initial, rough estimate of the transition state geometry.[1]
LOCATE-TS	An alternative to SADDLE for finding an approximate transition state.[3]	Useful when SADDLE fails or to get a better starting point for refinement.[1]
TS	Refines a transition state geometry using an eigenvector-following algorithm.[5][10]	Use with a good initial guess, often from a SADDLE or LOCATE-TS calculation.[5][11]
FORCE	Performs a force calculation to determine vibrational frequencies.[5]	Essential for verifying a true transition state, which should have one imaginary frequency.[5]
IRC	Calculates the Intrinsic Reaction Coordinate path from the transition state.[8]	Use to confirm that the found transition state connects the desired reactants and products.[8]
GEO-OK	Overrides checks on the initial geometry.	Can be helpful to proceed with a calculation even if the starting geometry is unusual.[6]
PRECISE	Sets tighter convergence criteria for the optimization.	Use for a more accurate final transition state geometry.[6]

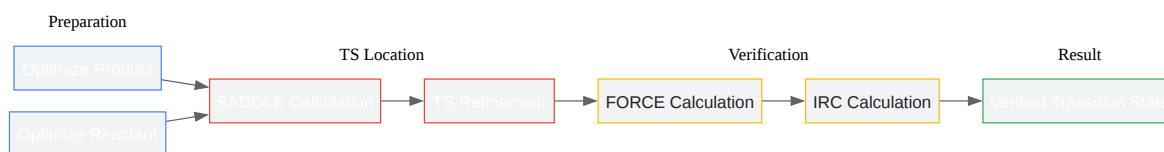
Experimental Protocols

Protocol 1: Complete Workflow for Locating and Verifying a Transition State

- Optimize Reactant and Product Geometries:

- Create separate MOPAC input files for the reactant(s) and product(s).
- Ensure the atom numbering and order are identical in both files.[\[1\]](#)[\[2\]](#)
- Perform a geometry optimization for each.
- Initial Transition State Search (SADDLE calculation):
 - Create a new input file for the SADDLE calculation.
 - Include the optimized geometries of the reactant and product. This can be done by referencing the .arc files using GEO_DAT="reactant.arc" and GEO_REF="product.arc".[\[9\]](#)
 - Run the SADDLE calculation.
- Refine the Transition State Geometry (TS calculation):
 - If the SADDLE calculation completes successfully, use the resulting geometry as the input for a TS calculation.
 - If the SADDLE calculation terminates because both geometries are on the same side of the transition state, inspect the output for a suitable geometry to start the TS calculation as described in the FAQs.[\[1\]](#)
 - Add the TS keyword to the input file.
- Verify the Transition State (FORCE calculation):
 - Using the optimized geometry from the TS calculation, perform a FORCE calculation.
 - Analyze the output to confirm the presence of exactly one imaginary frequency.[\[5\]](#)
- Confirm Reaction Pathway (IRC calculation):
 - From the verified transition state geometry, run two IRC calculations: one with IRC=1 (forward) and one with IRC=-1 (reverse).[\[8\]](#)
 - The endpoints of the IRC paths should correspond to the initial reactant and product geometries.[\[8\]](#)

Workflow Diagram



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Caption: Overall workflow for finding and verifying a transition state in MOPAC.

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